molecular formula C11H9F2N3O B13250524 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13250524
M. Wt: 237.21 g/mol
InChI Key: QQVRMIYMNIOKHS-UHFFFAOYSA-N
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Description

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1934947-89-3) is a specialized triazole-based building block with a molecular formula of C 11 H 9 F 2 N 3 O and a molecular weight of 237.21 g/mol . This compound features a benzyl group at the N1 position and a difluoromethyl substituent at the C5 position of the 1,2,3-triazole ring, which is also functionalized with a formyl (aldehyde) group at C4. The presence of both the difluoromethyl group and the aldehyde makes this molecule a versatile intermediate for further synthetic modification. As part of the 1,2,3-triazolecarbaldehyde family, this reagent is of significant interest in chemical biology and medicinal chemistry. Triazolecarbaldehydes are recognized for their application in one-step N-terminal protein modification, enabling the site-specific conjugation of functional molecules such as fluorophores, biotin, and polyethylene glycol to peptides and proteins under mild conditions . Furthermore, the incorporation of fluorine atoms, particularly in the form of a difluoromethyl group, is a common strategy in drug discovery to fine-tune the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity . The 1,2,3-triazole core itself is a privileged scaffold in various fields due to its high stability and ability to participate in hydrogen bonding, making it a valuable isostere for amide bonds and other functional groups in bioactive molecules . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

1-benzyl-5-(difluoromethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C11H9F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2

InChI Key

QQVRMIYMNIOKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves:

  • Construction of the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Introduction of the benzyl substituent at the N-1 position.
  • Installation of the difluoromethyl group at the C-5 position.
  • Selective formylation at the C-4 position to yield the carbaldehyde.

This approach leverages the regioselectivity of CuAAC for triazole formation and subsequent functional group transformations.

Stepwise Preparation Details

Step 1: Synthesis of 1-Benzyl-1H-1,2,3-triazole Intermediate

  • Starting from benzyl azide and a suitable alkyne (e.g., 3,3-diethoxyprop-1-yne), the 1-benzyl-1H-1,2,3-triazole scaffold is formed via CuAAC.
  • This reaction proceeds under mild conditions, often in a one-pot manner with copper(I) catalysts such as CuSO4/sodium ascorbate.
  • The reaction affords high regioselectivity for the 1-substituted triazole.

Step 2: Introduction of Difluoromethyl Group at C-5

  • Difluoromethylation is achieved by electrophilic or nucleophilic fluorination strategies.
  • Common reagents include difluorocarbene precursors or difluoromethylating agents such as (bromodifluoromethyl)trimethylsilane or difluoromethyl sulfones.
  • The reaction is typically conducted under controlled temperature (0 °C to room temperature) and inert atmosphere to avoid side reactions.
  • The difluoromethyl group is introduced selectively at the C-5 position adjacent to the triazole nitrogen.

Step 3: Formylation at C-4 Position

  • The aldehyde group at C-4 is installed by selective oxidation or formylation.
  • A common approach involves the use of Vilsmeier-Haack reaction conditions or lithiation followed by quenching with electrophilic formyl sources (e.g., DMF).
  • Alternatively, direct oxidation of methyl or hydroxymethyl precursors at C-4 can be employed.
  • Reaction conditions are optimized to prevent over-oxidation or degradation of the triazole ring.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 CuAAC for 1-benzyl-1,2,3-triazole Benzyl azide + 3,3-diethoxyprop-1-yne, CuSO4/ascorbate, RT, 12 h 85-90 One-pot synthesis; regioselective formation of 1-substituted triazole confirmed by NMR
2 Difluoromethylation Difluoromethylating agent (e.g., bromodifluoromethylsilane), base, 0 to 25 °C, inert atmosphere 60-75 Selective C-5 substitution; reaction monitored by 19F NMR and LC-MS
3 Formylation Vilsmeier-Haack reagent (POCl3/DMF) or lithiation + DMF, 0 to 40 °C 70-85 Aldehyde introduction at C-4; mild conditions to preserve triazole integrity

Representative Experimental Procedure (Adapted)

Synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

  • CuAAC Reaction:

    • Dissolve benzyl azide (1.0 equiv) and 3,3-diethoxyprop-1-yne (1.1 equiv) in a mixture of THF/water.
    • Add CuSO4·5H2O (0.1 equiv) and sodium ascorbate (0.2 equiv).
    • Stir at room temperature for 12 h.
    • Extract with ethyl acetate, dry over MgSO4, concentrate, and purify by column chromatography to obtain 1-benzyl-1,2,3-triazole intermediate.
  • Difluoromethylation:

    • To a solution of the triazole intermediate in dry THF under nitrogen, add a base such as potassium tert-butoxide.
    • Cool to 0 °C and add bromodifluoromethyltrimethylsilane dropwise.
    • Stir for 2-4 h, allowing the difluoromethyl group to install at C-5.
    • Quench with water, extract, dry, and purify.
  • Formylation:

    • Dissolve the difluoromethylated triazole in dry DMF.
    • Add POCl3 dropwise at 0 °C.
    • Warm to room temperature and stir for 3 h.
    • Quench with ice-water, neutralize, extract, and purify to yield the aldehyde at C-4.

Analytical and Characterization Data

Parameter Typical Result Method
Molecular Formula C12H10F2N3O Calculated
Molecular Weight Approx. 243.22 g/mol Calculated
1H NMR (CDCl3) Signals consistent with benzyl, triazole, aldehyde, and difluoromethyl protons NMR Spectroscopy
19F NMR Characteristic doublet for difluoromethyl group 19F NMR Spectroscopy
IR Spectrum Aldehyde C=O stretch ~1720 cm⁻¹ IR Spectroscopy
LC-MS Molecular ion peak consistent with expected MW Mass Spectrometry
Melting Point Typically 100-110 °C (depending on purity) Differential Scanning Calorimetry

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through interactions with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde and related triazole derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde Benzyl (N1), difluoromethyl (C5) Aldehyde (C4) Potential protein modification reagent Inferred
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl (N1) Aldehyde (C4) High-yield synthesis (96%) in ethanol; precursor for heterocyclic systems
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl (N1) Aldehyde (C4) Used in Fe(II) helicate synthesis; lower lipophilicity than benzyl analogs
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Benzyl (N1), methyl (C5) Carboxylic acid (C4) Forms hydrogen-bonded chains; higher polarity than aldehyde analogs
1-Benzyl-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole Benzyl (N1), 4-chlorophenyl (C4), trifluoromethyl (C5) Triazole core Enhanced electron-withdrawing effects from CF3; antimicrobial applications
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl (N1), methyl (C5) Carboxamide (C4) Improved hydrogen-bonding capacity; drug discovery candidate

Key Comparisons:

C5 Position: Difluoromethyl (CHF2) balances electronic effects between methyl (electron-donating) and trifluoromethyl (strong electron-withdrawing), moderating reactivity . C4 Position: Aldehydes (target compound) are more reactive toward nucleophiles (e.g., in bioconjugation) compared to carboxylic acids or carboxamides .

Synthetic Methods: Aldehyde-containing triazoles (e.g., 1-(3-fluorophenyl)-triazole-4-carbaldehyde) are synthesized via cyclization in ethanol with high yields (~96%) , suggesting the target compound could follow similar protocols. Carboxylic acid derivatives (e.g., 1-Benzyl-5-methyl-triazole-4-carboxylic acid) require additional oxidation steps, as seen in the use of NiCl2 and NaN3 under sealed-tube conditions .

Structural and Physical Properties :

  • Aldehyde derivatives exhibit planar triazole rings with dihedral angles ~76° relative to aryl substituents, as observed in crystallographic studies .
  • Hydrogen-bonding patterns differ: aldehydes participate in weak C–H···O interactions, while carboxylic acids form robust O–H···N chains, influencing solubility and crystallinity .

Applications: Aldehyde-functionalized triazoles (target compound) are promising for N-terminal protein modification, as demonstrated in polyethylene glycol functionalization .

Research Findings and Implications

Reactivity : The aldehyde group in the target compound enables Schiff base formation, a critical step in bioconjugation. This contrasts with carboxamide derivatives, which require activation for amide bond formation .

Thermal Stability : Difluoromethyl groups may improve thermal stability over methyl analogs, as seen in Fe(II) helicate complexes where triazole aldehydes stabilize metal coordination .

Biological Activity

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications, including antimicrobial and antiviral properties.

The molecular formula of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is C11H9F2N3OC_{11}H_{9}F_{2}N_{3}O with a molecular weight of 237.21 g/mol. Its structure includes a triazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC11H9F2N3O
Molecular Weight237.21 g/mol
IUPAC Name1-benzyl-5-(difluoromethyl)triazole-4-carbaldehyde
InChI KeyQQVRMIYMNIOKHS-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)F

The biological activity of this compound is primarily attributed to the triazole ring, which can interact with various biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy against intracellular pathogens.

Biological Activity

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Triazoles have been extensively studied for their antibacterial and antifungal properties. The compound has shown potential as an antimicrobial agent due to its structural similarity to known triazole-based drugs .
  • Antiviral Activity : Recent studies have highlighted the potential of triazole derivatives in inhibiting viral replication. For instance, molecular docking studies suggest that compounds similar to 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can effectively bind to viral proteins such as the spike protein of SARS-CoV-2 .

Case Studies

  • Antiviral Efficacy : A study investigated the antiviral activity of triazole derivatives against HIV and SARS-CoV-2. The results indicated that certain derivatives exhibited significant inhibition against viral entry into host cells, with IC50 values in the nanomolar range .
  • Enzyme Inhibition : Another research focused on the inhibition of the SARS-CoV-2 spike protein using triazole derivatives. The binding energy calculations revealed strong interactions between these compounds and key amino acids in the spike protein, indicating their potential as therapeutic agents against COVID-19 .

Comparison with Related Compounds

To understand the uniqueness of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde, it is useful to compare it with other similar compounds:

Compound NameKey FeaturesBiological Activity
1-Benzyl-1H-1,2,3-triazole-4-carbaldehydeLacks difluoromethyl groupModerate antimicrobial activity
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazoleContains trifluoromethyl groupEnhanced antiviral properties
1-Benzyl-5-(methyl)-1H-1,2,3-triazoleContains methyl groupLimited biological activity

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